Thalidomide-O-PEG4-NHS ester

PROTAC synthesis Conjugation efficiency Quality control

Thalidomide-O-PEG4-NHS ester is a ready-to-conjugate CRBN-recruiting module for rapid PROTAC assembly. Its NHS ester enables one-step amine coupling, while the PEG4 linker enhances aqueous solubility (≥2.08 mg/mL) and provides a validated >10-atom span for efficient ternary complex formation. With 98% purity and 6-month solid-state stability at -20°C, this building block ensures reproducible SAR and long-term study continuity. Ideal for focused library synthesis and linker optimization campaigns.

Molecular Formula C28H33N3O13
Molecular Weight 619.6 g/mol
Cat. No. B8106462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-NHS ester
Molecular FormulaC28H33N3O13
Molecular Weight619.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36)
InChIKeyITOQEZXJMMXWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-NHS ester for PROTAC Development: Core Properties and Procurement Considerations


Thalidomide-O-PEG4-NHS ester (CAS: 2411681-88-2) is a heterobifunctional reagent classified as an E3 ligase ligand-linker conjugate . It is specifically engineered for the synthesis of proteolysis-targeting chimeras (PROTACs), comprising a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand, a hydrophilic polyethylene glycol (PEG) linker of four ethylene oxide units (PEG4), and an amine-reactive N-hydroxysuccinimide (NHS) ester functional group . Its core utility lies in providing a ready-to-conjugate module for the rapid, modular assembly of CRBN-recruiting PROTACs .

Why Thalidomide-O-PEG4-NHS ester Cannot Be Interchanged with Other CRBN-Based Ligand-Linker Conjugates


In PROTAC development, the performance of the final degrader molecule is critically dependent on the specific combination of the E3 ligase ligand, the linker composition and length, and the exit vector geometry [1]. Simple substitution of one CRBN-recruiting ligand-linker conjugate for another (e.g., replacing a thalidomide core with pomalidomide or changing the PEG linker from 4 to 2 units) is not a straightforward swap. Such changes directly alter the ternary complex formation efficiency, the physicochemical properties (especially solubility and lipophilicity), and the overall degradation potency and selectivity profile of the resulting PROTAC [2]. The quantitative evidence in the following section demonstrates why the specific attributes of Thalidomide-O-PEG4-NHS ester provide a distinct and measurable profile compared to its closest analogs.

Quantitative Differentiation of Thalidomide-O-PEG4-NHS ester: Evidence for Scientific and Procurement Decisions


Purity and Consistency as a Determinant of Reproducible Conjugation Efficiency

The purity of a PROTAC building block is a direct determinant of the final conjugate yield and purity. Thalidomide-O-PEG4-NHS ester is supplied with a reported purity of ≥98.76% . In comparison, a closely related analog, Thalidomide-O-PEG2-NHS ester, is frequently offered at a lower standard purity (e.g., 97%) . This difference, while seemingly small, can translate into significant variations in final PROTAC yield and the complexity of downstream purification.

PROTAC synthesis Conjugation efficiency Quality control

Enhanced Aqueous Solubility of the PEG4 Linker Relative to Shorter PEG Analogs

The PEG4 linker in Thalidomide-O-PEG4-NHS ester confers a quantifiable solubility advantage over analogs with shorter PEG chains. The compound's solubility in a standard aqueous formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is ≥2.08 mg/mL (3.36 mM) . This is a direct consequence of the increased hydrophilicity provided by the 4-unit PEG spacer compared to a PEG2 linker . While specific solubility data for the PEG2 analog in the same vehicle is not directly reported, the class-level inference is that the PEG4 derivative will exhibit higher aqueous solubility due to the extended PEG chain, a well-established structure-property relationship in PROTAC linker design .

PROTAC synthesis Linker design Solubility

PEG4 Linker Length as a Critical Parameter for Optimizing PROTAC Degradation Efficiency

Linker length is a critical variable in PROTAC design, with optimal linker length being target-specific. In a study on p300/CBP degraders, a library of PROTACs with varying linkers was assessed. The compound with a PEG4 linker (Compound 18i) was identified as the most effective degrader of p300, demonstrating that a linker length greater than 10 atoms is often crucial for achieving robust degradation [1]. While this evidence is from a pomalidomide-based PROTAC, it provides class-level evidence that the PEG4 linker length is a critical parameter for achieving optimal degradation potency [1]. Thalidomide-O-PEG4-NHS ester provides this specific linker length, enabling the construction of PROTACs with a linker length (>10 atoms) that has been empirically demonstrated to be effective.

PROTAC design Linker length Degradation potency

Defined Stability Profile for Reliable Storage and Handling

The stability of a PROTAC building block is critical for ensuring consistent performance over time. Thalidomide-O-PEG4-NHS ester has a reported stability of at least 6 months when stored at -20°C [1]. While stability data for specific comparators like Thalidomide-O-PEG2-NHS ester are not consistently provided by all vendors, the class of thalidomide and its analogs is known to have inherent stability challenges, particularly in solution, where rapid racemization and hydrolysis can occur [2]. The provision of a defined, long-term stability specification for the solid powder provides a baseline for procurement and inventory management, ensuring that the reagent will retain its reactivity and integrity over extended periods under recommended storage conditions.

PROTAC reagent Stability Storage conditions

Optimal Research and Industrial Application Scenarios for Thalidomide-O-PEG4-NHS ester


Rapid Synthesis of CRBN-Recruiting PROTAC Libraries for Screening

Thalidomide-O-PEG4-NHS ester is ideal for the rapid generation of focused PROTAC libraries. Its NHS ester group allows for efficient, one-step conjugation to any amine-containing target protein ligand, accelerating the hit-to-lead process for novel protein degraders. The high purity (98.76% ) of the building block minimizes side products, ensuring that the resulting library members are of sufficient quality for reliable structure-activity relationship (SAR) analysis and initial degradation screening [1].

Development of PROTACs with Improved Physicochemical Properties

This conjugate is particularly valuable for targets where the resulting PROTAC may suffer from poor solubility or high lipophilicity. The PEG4 linker imparts demonstrably improved aqueous solubility to the building block itself (≥2.08 mg/mL in a standard formulation vehicle ), a property that is known to translate to the final PROTAC molecule . This can be a critical factor in improving the drug-like properties of the degrader and facilitating in vivo studies.

Optimizing Linker Length for Challenging Protein Targets

In cases where initial PROTACs fail to induce degradation, linker length optimization is a key strategy. Thalidomide-O-PEG4-NHS ester provides a specific PEG4 linker length, which has been empirically validated in CRBN-based PROTACs as a critical parameter for achieving effective target engagement and degradation [1]. This allows researchers to systematically explore a linker length (>10 atoms) that has a high probability of success based on prior class-level evidence.

Reliable Scale-Up and Long-Term Research Programs

For research programs that require the synthesis of PROTACs over an extended period, the defined stability of Thalidomide-O-PEG4-NHS ester is a key advantage. Its solid-state stability (at least 6 months at -20°C [2]) allows for bulk procurement, ensuring batch-to-batch consistency and reducing the logistical burden of frequent re-ordering. This supports the reproducibility and continuity of long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG4-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.